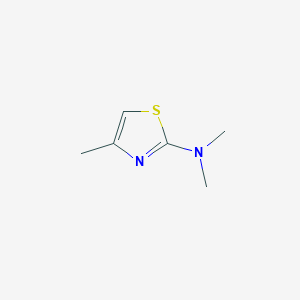

N,N,4-Trimethylthiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazole compounds involves various strategies, including the stepwise addition of isocyanates and isothiocyanates to organometallic compounds, as well as the use of silylation reactions. For instance, the stepwise addition of isocyanates to N-trimethylstannyl(diphenylmethylene)amine results in triazinone derivatives through a polar [4+2] cycloaddition . Another approach involves the synthesis of 2-aminothiazole derivatives using N-(Trimethylsilyl)-2-amino-5-nitrothiazole, which is prepared in high yield via silylation and serves as a reagent for preparing antimicrobial agents . These methods could potentially be adapted for the synthesis of N,N,4-Trimethylthiazol-2-amine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by various spectroscopic techniques, including NMR and IR spectrometry, as well as X-ray crystallography. For example, N,N-disubstituted 2-aminothiazole-5-carbaldehydes have been investigated, revealing the importance of mesomeric interactions between functional groups . Additionally, the crystal structure of alkyl-substituted N,4-diphenyl thiazole-2-amine derivatives has been determined, showing specific torsional angles and intermolecular interactions that contribute to the stability of these compounds . These findings provide a foundation for understanding the molecular structure of N,N,4-Trimethylthiazol-2-amine.

Chemical Reactions Analysis

Thiazole compounds participate in various chemical reactions, including cycloadditions and insertion reactions. N-(Trimethylsilylmethyl)isothioureas, for example, have been found to be a synthetic equivalent of iminoazomethine ylid, undergoing [3+2] cycloadditions with carbonyl compounds to afford oxazolidines and thiazolidines . Moreover, N-Methylidene(bis(trimethylsilyl)methyl)amine can undergo thermal [2+2] cycloadditions with ketenes to produce β-lactams . These reactions highlight the reactivity of thiazole derivatives and could be relevant to the chemical behavior of N,N,4-Trimethylthiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents. The Vilsmeier formylation of N,N-disubstituted 2-aminothiazoles leads to 2-amino-5-carbaldehydes, with the aldehyde group adopting a specific conformation . The crystal structure analysis of substituted thiazole-2-amines reveals details about their intermolecular hydrogen bonding and stacking interactions, which are crucial for their stability and reactivity . These properties are essential for understanding the behavior of N,N,4-Trimethylthiazol-2-amine in various environments.

Applications De Recherche Scientifique

Subheading Amination of Biomass-based Alcohols

The transformation of biomass-based alcohols into amines, essential intermediates in the chemical industry, is significantly influenced by N,N,4-Trimethylthiazol-2-amine and its derivatives. These compounds facilitate the synthesis of amines, pivotal in producing agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, polymers, and food additives. The synthesis primarily involves direct alcohol amination, generating water as the main byproduct, marking an environmentally friendly approach. This process is crucial for producing low alkyl chain amines like N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines, using Brønsted and Lewis acid catalysts. The reaction temperatures for these processes are generally high, emphasizing the robustness of the reactions involved (Pera‐Titus & Shi, 2014).

Synthesis of Heterocyclic Compounds

Subheading Innovative Approaches in Drug Development

N,N,4-Trimethylthiazol-2-amine plays a pivotal role in the synthesis of heterocyclic compounds, which are fundamental in drug discovery and development. For instance, it's involved in the visible light-promoted three-component tandem annulation for synthesizing 2-iminothiazolidin-4-ones. This process is metal and photocatalyst-free, operates at room temperature, and is applicable in the pharmaceutical industry, showcasing a broad substrate scope, excellent functional group tolerance, and mild reaction conditions (Guo et al., 2018). Additionally, N,N,4-Trimethylthiazol-2-amine derivatives are foundational in synthesizing biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, chemical reaction accelerators, and antibiotics. They also serve as corrosion inhibitors, highlighting their versatility in pharmaceutical and industrial applications (Khalifa, 2018).

Propriétés

IUPAC Name |

N,N,4-trimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-9-6(7-5)8(2)3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSYIGHGQHSTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468637 |

Source

|

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,4-Trimethylthiazol-2-amine | |

CAS RN |

6142-18-3 |

Source

|

| Record name | N,N,4-Trimethylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)